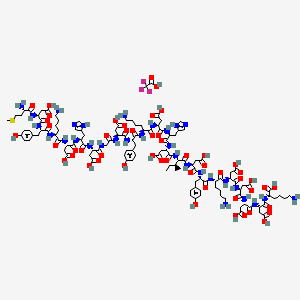
3X Flag Peptide Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3X FLAG peptide TFA is a synthetic peptide with a 3-time repeated DYKXXD motif.
Scientific Research Applications
Removal of Trifluoroacetate for IR Spectroscopy : Trifluoroacetate is a common impurity in commercially synthesized peptides. It can interfere with infrared (IR) absorption spectroscopy for peptide structure determination due to its strong IR absorption band. A study found that hydrochloric acid (HCl) concentrations between 2 and 10 mM are adequate to remove TFA impurities without altering the peptide's secondary structure, crucial for accurate peptide analysis (Andrushchenko, Vogel, & Prenner, 2007).
Synthesis of Cystine-Peptides : Thallium(III) trifluoroacetate has been used to cleave various S-protecting groups of cysteine in trifluoroacetic acid, forming cystine. This method was effectively applied to synthesize model peptides like oxytocin and human calcitonin gene-related peptide (Fujii et al., 1987).
Peptide Stability and Modification : The use of trifluoroacetic acid (TFA) in peptide synthesis, especially in solid-phase peptide synthesis (SPPS), was found to potentially modify certain N-alkylated peptide structures. This modification occurs under standard TFA SPPS cleavage/deprotection conditions and can lead to peptide fragmentation (Urban et al., 2009).
Chromatographic Performance : TFA is often used to enhance reversed-phase chromatographic performance of peptides. However, it can suppress signals in mass spectrometry. The study of supercharging agents showed that they can mitigate this suppression and improve the chromatographic separation and detection limits of peptides and proteins (Nshanian et al., 2017).
Peptide Nanotube Formation : The trifluoroacetate salt of specific peptides can self-assemble in water into long, hollow nanotubes. These structures are stabilized by the net positive charge of the peptides, leading to a significant aspect of research in nanotechnology and molecular self-assembly (Cenker, Bucak, & Olsson, 2011).
Impact on Protein-Peptide Complexes : TFA, as a byproduct of solid-phase peptide synthesis, can affect the stability of peptides in protein-peptide complexes. This destabilizing effect is crucial in the high-resolution structure determination for these complexes, as observed in studies involving Fourier transform infrared spectroscopy (Pastrana-Ríos, del Valle Sosa, & Santiago, 2015).
Effect on Cell Proliferation : A study found that TFA, often present in peptides purified by HPLC, inhibits the proliferation of osteoblasts and chondrocytes. This discovery is significant for understanding the biological effects of peptides and their potential therapeutic applications (Cornish et al., 1999).
properties
Molecular Formula |
C₁₂₂H₁₇₀F₃N₃₁O₅₁S |
|---|---|
Molecular Weight |
2975.84 |
sequence |
One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




